MEK1 Kinase Inhibition Potency: Cellular IC50 of 20 nM in Mouse C26 Cells
1-Methyl-1H-indazol-4-amine exhibits direct inhibitory activity against MEK1 kinase, with a cellular IC50 value of 20 nM as determined by inhibition of ERK1/2 phosphorylation in mouse C26 cells following 1-hour incubation [1]. This represents the intrinsic potency of the unelaborated core scaffold, demonstrating that the 1-methyl-1H-indazol-4-amine nucleus itself possesses measurable kinase inhibitory activity prior to further derivatization.
| Evidence Dimension | MEK1 cellular inhibition (pERK1/2) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | No direct comparator in same assay; baseline activity of unsubstituted indazole core not reported in this system |
| Quantified Difference | N/A |
| Conditions | Mouse C26 cells; ERK1/2 phosphorylation inhibition assessed by Western blotting; 1 hr incubation |
Why This Matters
This cellular IC50 value establishes the baseline kinase inhibitory potential of the 1-methyl-1H-indazol-4-amine scaffold, providing a quantitative benchmark for SAR studies and hit-to-lead optimization programs targeting the MAPK pathway.
- [1] BindingDB. (2017). BDBM50180839 (CHEMBL1998165) Affinity Data: MEK1 IC50 20 nM in mouse C26 cells. View Source
